5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide
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Overview
Description
5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-Pyridine Intermediate: The initial step involves the formation of the furan-pyridine intermediate through a Suzuki-Miyaura coupling reaction.
Bromination: The next step is the bromination of the intermediate compound.
Amidation: The final step involves the amidation reaction where the carboxylic acid group on the pyridine ring is converted to the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and bromination steps to ensure consistent product quality and yield. Additionally, the amidation step may be carried out using automated systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: It is used in biological assays to study the interaction of small molecules with biological targets, aiding in the identification of new drug candidates.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-{[6-(thiophen-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
5-chloro-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide is unique due to the presence of both a furan ring and a bromine
Properties
IUPAC Name |
5-bromo-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-14-5-13(8-18-9-14)16(21)20-7-11-1-2-15(19-6-11)12-3-4-22-10-12/h1-6,8-10H,7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEOGSNTSXQJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC(=O)C2=CC(=CN=C2)Br)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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